Noduliprevenone
CAS No.:
Cat. No.: VC1938573
Molecular Formula: C33H34O15
Molecular Weight: 670.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H34O15 |
|---|---|
| Molecular Weight | 670.6 g/mol |
| IUPAC Name | methyl (2R)-5-hydroxy-8-[(2S)-5-hydroxy-2-[(1R)-1-hydroxy-4-methoxy-4-oxobutyl]-2-methoxycarbonyl-7-methyl-4-oxo-3H-chromen-6-yl]-7-methyl-4-oxo-2-[(2S)-5-oxooxolan-2-yl]-3H-chromene-2-carboxylate |
| Standard InChI | InChI=1S/C33H34O15/c1-14-10-16(34)26-17(35)13-33(31(42)45-5,21-7-9-23(39)46-21)48-29(26)25(14)24-15(2)11-19-27(28(24)40)18(36)12-32(47-19,30(41)44-4)20(37)6-8-22(38)43-3/h10-11,20-21,34,37,40H,6-9,12-13H2,1-5H3/t20-,21+,32+,33-/m1/s1 |
| Standard InChI Key | KEMIXLHAMVUKQQ-ZVAPWKIXSA-N |
| Isomeric SMILES | CC1=CC(=C2C(=O)C[C@@](OC2=C1C3=C(C4=C(C=C3C)O[C@@](CC4=O)([C@@H](CCC(=O)OC)O)C(=O)OC)O)([C@@H]5CCC(=O)O5)C(=O)OC)O |
| Canonical SMILES | CC1=CC(=C2C(=O)CC(OC2=C1C3=C(C4=C(C=C3C)OC(CC4=O)(C(CCC(=O)OC)O)C(=O)OC)O)(C5CCC(=O)O5)C(=O)OC)O |
Introduction
Chemical Structure and Properties
Molecular Structure
Noduliprevenone possesses a complex molecular architecture with the molecular formula C33H34O15 and a molecular weight of 670.6 g/mol. The compound's heterodimeric structure incorporates two unusual chromanone subunits, creating a distinct molecular framework. Researchers have determined the absolute configuration of noduliprevenone through advanced analytical techniques, including circular dichroism (CD) spectroscopy, nuclear Overhauser effect (NOE) interactions, and Mosher's method . This thorough structural characterization has provided essential insights into the three-dimensional arrangement of the molecule, which plays a crucial role in understanding its biological activities and potential mechanisms of action.
Physical and Chemical Characteristics
The comprehensive chemical profile of noduliprevenone includes several key identifying characteristics and properties, as summarized in Table 2.1.
Table 2.1: Chemical Properties and Identifiers of Noduliprevenone
| Property | Value |
|---|---|
| Chemical Name | Noduliprevenone |
| Molecular Formula | C33H34O15 |
| Molecular Weight | 670.6 g/mol |
| IUPAC Name | methyl (2R)-5-hydroxy-8-[(2S)-5-hydroxy-2-[(1R)-1-hydroxy-4-methoxy-4-oxobutyl]-2-methoxycarbonyl-7-methyl-4-oxo-3H-chromen-6-yl]-7-methyl-4-oxo-2-[(2S)-5-oxooxolan-2-yl]-3H-chromene-2-carboxylate |
| Standard InChIKey | KEMIXLHAMVUKQQ-ZVAPWKIXSA-N |
| Isomeric SMILES | CC1=CC(=C2C(=O)CC@@([C@@H]5CCC(=O)O5)C(=O)OC)O |
| Canonical SMILES | CC1=CC(=C2C(=O)CC(OC2=C1C3=C(C4=C(C=C3C)OC(CC4=O)(C(CCC(=O)OC)O)C(=O)OC)O)(C5CCC(=O)O5)C(=O)OC)O |
The chemical structure of noduliprevenone includes multiple functional groups, including hydroxyl, methyl, carbonyl, and carboxylate moieties, creating a complex molecular framework with numerous potential sites for biological interactions. The compound's molecular structure contains several chiral centers, contributing to its stereochemical complexity and potentially influencing its specific biological activities and target recognition.
Structural Elucidation Methods
The intricate structure of noduliprevenone has been determined through a combination of sophisticated analytical techniques. Researchers employed circular dichroism (CD) spectroscopy to analyze the compound's chiral properties, utilized nuclear Overhauser effect (NOE) interactions to determine spatial relationships between protons, and applied Mosher's method to establish the absolute configuration of specific stereocenters . These complementary approaches collectively enabled scientists to establish the three-dimensional structure and stereochemistry of noduliprevenone with high confidence, providing essential information for understanding structure-activity relationships and developing potential synthetic routes.
Biological Activities
Mechanisms of Action
Noduliprevenone's cancer chemopreventive properties appear to derive from two primary mechanisms of action. First, it functions as an inhibitor of cytochrome P450 1A (CYP1A), which belongs to a family of enzymes involved in the metabolism of xenobiotics and endogenous compounds . CYP1A enzymes can activate certain procarcinogens into their carcinogenic forms; therefore, by inhibiting CYP1A activity, noduliprevenone may reduce the activation of these harmful compounds, potentially decreasing cancer risk.
Second, noduliprevenone induces NAD(P)H:quinone reductase (QR), an enzyme involved in phase II detoxification processes . QR serves an essential protective function against oxidative stress and toxic quinones by catalyzing their reduction to less harmful hydroquinones. The induction of QR by noduliprevenone may enhance cellular defense mechanisms against carcinogenic compounds and oxidative damage, further contributing to its cancer chemopreventive potential.
Table 3.1: Biological Activities of Noduliprevenone
Pharmacological Properties
Research Findings and Data
In Vitro Studies
The research on noduliprevenone has primarily concentrated on its in vitro activities, with particular emphasis on its effects on xenobiotic metabolism enzymes. Studies have demonstrated noduliprevenone's ability to inhibit CYP1A and induce QR, supporting its potential role as a modulator of xenobiotic metabolism with implications for cancer chemoprevention . These findings provide the foundation for further investigations into noduliprevenone's potential therapeutic applications.
Future Perspectives
Research Gaps and Challenges
Despite noduliprevenone's promising properties, several significant research gaps and challenges need to be addressed to fully realize its potential. Current literature indicates limited information on comprehensive in vitro and in vivo studies, detailed structure-activity relationships, and efficient synthetic methods for noduliprevenone production. Additionally, the pharmacokinetics, pharmacodynamics, and safety profile of noduliprevenone require thorough characterization. Addressing these research gaps would necessitate collaborative efforts from researchers across multiple disciplines, including natural product chemistry, medicinal chemistry, pharmacology, and oncology.
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